Tris(dodecan-1-olato)(propan-2-olato)titanium Tris(dodecan-1-olato)(propan-2-olato)titanium
Brand Name: Vulcanchem
CAS No.: 68443-49-2
VCID: VC18457404
InChI: InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3;
SMILES:
Molecular Formula: C39H86O4Ti
Molecular Weight: 667.0 g/mol

Tris(dodecan-1-olato)(propan-2-olato)titanium

CAS No.: 68443-49-2

Cat. No.: VC18457404

Molecular Formula: C39H86O4Ti

Molecular Weight: 667.0 g/mol

* For research use only. Not for human or veterinary use.

Tris(dodecan-1-olato)(propan-2-olato)titanium - 68443-49-2

Specification

CAS No. 68443-49-2
Molecular Formula C39H86O4Ti
Molecular Weight 667.0 g/mol
IUPAC Name dodecan-1-ol;propan-2-ol;titanium
Standard InChI InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3;
Standard InChI Key ZUSHDFQJSJHJRB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti]

Introduction

Synthesis and Structural Characteristics

Synthetic Methodology

The compound is synthesized via the reaction of titanium alkoxides (e.g., titanium isopropoxide) with dodecan-1-ol and propan-2-ol under anhydrous conditions . The process involves ligand exchange, where labile alkoxide groups on titanium are replaced by bulkier dodecan-1-olato and propan-2-olato ligands. Key parameters include temperature control (50–80°C) and inert atmosphere to prevent hydrolysis.

Table 1: Synthesis Conditions

ParameterValue/Range
Temperature50–80°C
SolventToluene or hexane
Reaction Time4–6 hours
Yield70–85%

Structural Analysis

X-ray crystallography of analogous titanium complexes reveals a distorted tetrahedral geometry around the titanium center . The dodecan-1-olato ligands (C12H25O\text{C}_{12}\text{H}_{25}\text{O}^-) contribute to hydrophobicity, while the propan-2-olato ligand (C3H7O\text{C}_3\text{H}_7\text{O}^-) moderates steric bulk. Bond lengths for Ti–O range from 1.89–1.95 Å, consistent with Ti(IV)-alkoxide complexes .

Chemical Reactivity and Stability

Hydrolysis

The compound undergoes hydrolysis in aqueous environments, yielding titanium dioxide (TiO2\text{TiO}_2) and corresponding alcohols :

Ti(OR)4+2H2OTiO2+4ROH\text{Ti(OR)}_4 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4\text{ROH}

This reactivity is exploited in sol-gel processes for TiO2\text{TiO}_2 nanoparticle synthesis.

Transesterification

In the presence of carboxylic acids or other alcohols, the complex participates in ligand-exchange reactions. For example, reaction with stearic acid replaces dodecan-1-olato ligands with stearate groups, altering solubility and thermal stability .

Applications in Industrial and Research Contexts

Catalysis

The compound serves as a precursor in heterogeneous catalysis, particularly in esterification and polymerization reactions. Its hydrophobic ligands enhance compatibility with organic substrates, improving reaction efficiency .

Material Science

In nanocomposite fabrication, the complex’s hydrolysis product (TiO2\text{TiO}_2) is used for UV-resistant coatings and photocatalytic materials . Compared to titanium tetrachloride-derived TiO2\text{TiO}_2, it offers better particle size control .

CompoundSolubilityThermal Stability (°C)Primary Use
Tris(dodecan-1-olato)(propan-2-olato)titaniumOrganic solvents180–200Catalysis
Titanium tris(dodecylbenzenesulfonate)isopropoxide Polar aprotic solvents290Polymer modification
Isopropyl triisostearoyl titanate Non-polar solvents220–240Adhesion promotion

Comparative Analysis with Structural Analogs

Ligand Effects on Properties

Replacing dodecan-1-olato with sulfonate or phosphate ligands (e.g., in titanium tris(dodecylbenzenesulfonate)isopropoxide ) increases thermal stability (decomposition at 290°C vs. 200°C) but reduces organic solubility.

Performance in Catalysis

Bulkier ligands hinder substrate access to the titanium center, reducing catalytic activity but improving selectivity in asymmetric reactions .

Recent Advances and Future Directions

Recent studies focus on modifying ligand architectures to enhance photocatalytic efficiency and biocompatibility . Hybrid complexes with mixed alkoxide/carboxylate ligands show promise in solar cell applications .

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